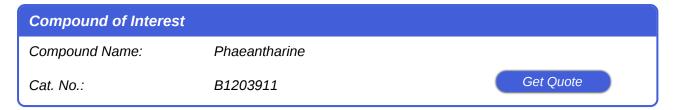


An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phaeantharine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine is a quaternary bisbenzylisoquinoline alkaloid isolated from plants of the Phaeanthus genus, notably Phaeanthus ebracteolatus. This guide provides a comprehensive overview of the chemical structure and stereochemistry of **phaeantharine**, drawing from key scientific literature. It includes a detailed presentation of its revised structure, its relationship with the tertiary alkaloid phaeanthine, and available data on its biological activities. This document also outlines experimental methodologies for the isolation and characterization of related alkaloids and discusses potential signaling pathways based on the activity of structurally similar compounds.

Chemical Structure

The chemical structure of **phaeantharine** was subject to revision after its initial proposal. A pivotal study in 1983 by Van Beek and colleagues established a revised structure based on spectrometric data. **Phaeantharine** is characterized by a dimeric structure composed of two benzylisoquinoline units linked by a diaryl ether bridge. As a quaternary alkaloid, it possesses two positively charged nitrogen atoms, each bearing a methyl group.

The closely related tertiary alkaloid, phaeanthine, shares the same core bisbenzylisoquinoline skeleton but with unquaternized nitrogen atoms. **Phaeantharine** is the N,N'-dimethyl quaternary salt of phaeanthine.



Chemical Structure of Phaeantharine

Caption: Revised chemical structure of **Phaeantharine**.

Stereochemistry

Phaeantharine is a chiral molecule with multiple stereocenters. The absolute configuration of its tertiary amine precursor, phaeanthine, has been reported in PubChem as (1R,14R). This designation refers to the stereochemistry at the two chiral carbon atoms of the tetrahydroisoquinoline rings.

While a definitive study on the complete absolute stereochemistry of all chiral centers in **phaeantharine** is not readily available in recent literature, the stereochemistry of related bisbenzylisoquinoline alkaloids has been a subject of investigation. For instance, the absolute configuration of cepharanthine, a structurally similar alkaloid, was reassigned from (1R,1'S) to (1R,1'R) using quantum theory and chiroptical spectroscopy. Such advanced analytical techniques would be necessary to unequivocally determine the absolute configuration of all stereocenters in **phaeantharine**.

Physicochemical and Biological Data

Quantitative data on the physicochemical properties and biological activities of **phaeantharine** are limited in the publicly available literature. The following table summarizes the available information.

Property/Activity	Data	Source
Physicochemical Properties		
Molecular Formula	C40H48N2O6 (as a salt)	Inferred
Molecular Weight	652.82 g/mol (cation)	Calculated
Biological Activities		
Antibacterial Activity	Moderate activity against gram-positive bacteria.	[1]
Insecticidal Activity	Potential insecticide.	[1]



Further research is required to obtain specific quantitative data such as melting point, solubility, pKa, and detailed biological activity metrics (e.g., MIC, IC50, LD50).

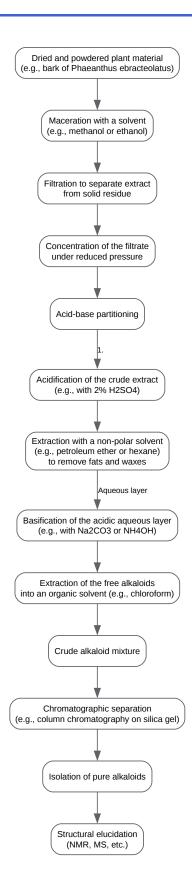
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **phaeantharine** are not extensively documented in a single source. However, general methods for the extraction of alkaloids from Phaeanthus species can be adapted.

General Isolation Protocol for Alkaloids from Phaeanthus species

Workflow for Alkaloid Isolation





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Caption: General workflow for the isolation of alkaloids.



Structural Characterization

The revised structure of **phaeantharine** was determined using spectrometric methods. Modern structural elucidation would involve a combination of the following techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: To identify the types and connectivity of protons in the molecule.
 - 13C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure.
- X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry of a crystalline sample.

Potential Signaling Pathways

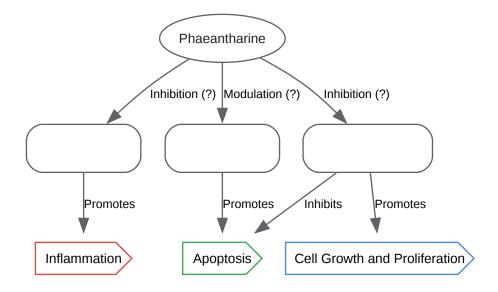
Direct studies on the signaling pathways modulated by **phaeantharine** are currently lacking in the scientific literature. However, insights can be drawn from the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids, such as cepharanthine.

Cepharanthine has been reported to modulate several key signaling pathways implicated in inflammation and cancer, including:

- NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.
- AMPK (AMP-activated protein kinase) Signaling Pathway: Activation of AMPK is involved in cellular energy homeostasis and can have anti-proliferative effects.
- PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway
 is crucial for cell growth, proliferation, and survival. Its inhibition is a target for cancer therapy.



Hypothesized Signaling Pathway Modulation by **Phaeantharine**



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Caption: Potential signaling pathways modulated by **Phaeantharine**.

It is important to note that these are hypothesized pathways based on the activity of a related compound. Experimental validation is necessary to confirm the effects of **phaeantharine** on these and other cellular signaling cascades.

Conclusion

Phaeantharine is a structurally complex bisbenzylisoquinoline alkaloid with potential biological activities. While its revised chemical structure has been established, further research is needed to fully elucidate its complete stereochemistry, quantify its biological effects, and understand its mechanisms of action at the molecular level. This guide provides a foundational overview for researchers and professionals in drug discovery and development, highlighting the current state of knowledge and identifying key areas for future investigation.

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References

- 1. Revised structure of phaeantharine PubMed [pubmed.ncbi.nlm.nih.gov]
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